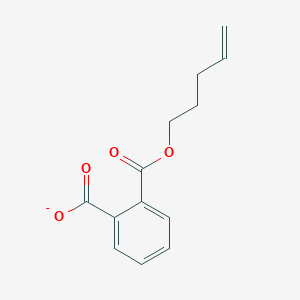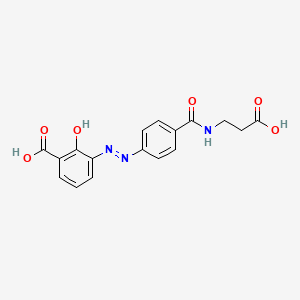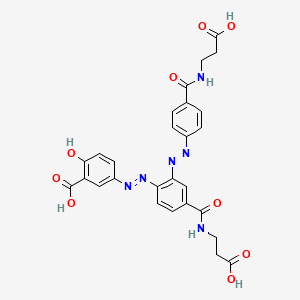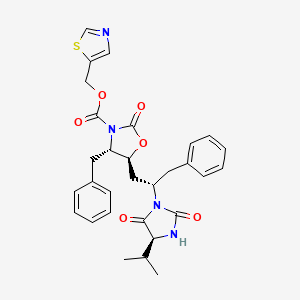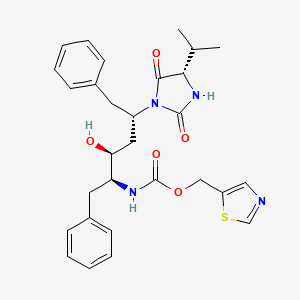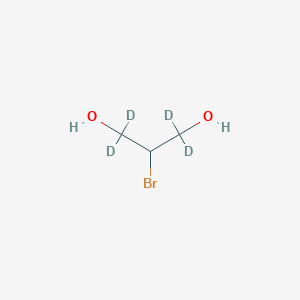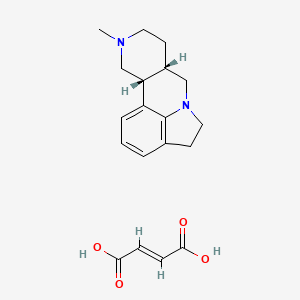
Arginine Vasopressin Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of AVP and its analogues has been a subject of research aiming to understand its biological activities and potential therapeutic applications. The synthesis process often involves the replacement of certain amino acids in the peptide chain to alter its properties and activities. For example, analogues with p-azido-L-phenylalanine or p-(bromoacetylamino)-L-phenylalanine replacing specific amino acids have been prepared to study their impact on biological activities, such as hormone-receptor complexes and enzyme activation (Fahrenholz, Thierauch, & Crause, 1980).
Molecular Structure Analysis
The molecular structure of AVP and its analogues is crucial in determining their interaction with receptors and subsequent physiological effects. Studies involving two-dimensional NMR spectroscopy and molecular dynamics simulation have been conducted to understand the conformational and dynamic properties of AVP, revealing the importance of the molecule's structure in its receptor-binding and antagonistic properties (Schmidt et al., 1991).
Chemical Reactions and Properties
AVP's chemical reactions and properties, particularly its ability to form disulfide bridges during synthesis, play a significant role in its biological activity. The process of cyclization by means of iodine and the confirmation of ring closure by disulfide formation are crucial steps in the synthesis of active AVP analogues (Fahrenholz et al., 1980).
Applications De Recherche Scientifique
Hemodynamic Effects in Endotoxic Shock
A study by Albert et al. (2004) investigated the systemic and renal macro- and microcirculatory responses to Arginine Vasopressin in endotoxic rabbits. The research demonstrated that Arginine Vasopressin could preserve renal blood flow during endotoxemia, particularly to the cortex, suggesting its potential as a hemodynamic support agent in septic shock scenarios Albert et al., 2004.
Effects on Social and Emotional Cognition
Guastella et al. (2010) explored the intranasal administration of Arginine Vasopressin and its effects on the encoding of happy and angry faces in humans. The study found that Arginine Vasopressin could enhance the encoding of social information, making it more memorable and potentially facilitating bonding and aggressive behaviors by enhancing recognition of social cues Guastella et al., 2010.
Role in Glucose Metabolism and Diabetes Risk
Enhörning et al. (2010) examined the association of plasma copeptin, a stable C-terminal fragment of Arginine Vasopressin prohormone, with prevalent diabetes mellitus, insulin resistance, and incident diabetes mellitus in a Swedish population-based sample. The study indicated that elevated copeptin could predict an increased risk for diabetes mellitus independently of established clinical risk factors Enhörning et al., 2010.
Influence on Sexual Behavior
Another study by Guastella et al. (2011) investigated how Arginine Vasopressin nasal spray could facilitate recognition of sexual stimuli in humans. The findings suggest that Arginine Vasopressin selectively enhances cognition for sexual stimuli, which could have implications for understanding its link to sexual behaviors in males Guastella et al., 2011.
Microcirculatory Effects in Endotoxemia
Nakajima et al. (2006) evaluated the effects of Arginine Vasopressin, among other agents, on intestinal microcirculation in a septic mouse model. The study concluded that while restoring mean arterial pressure after endotoxemia was not sufficient to fully restore intestinal mucosa microvascular perfusion, Arginine Vasopressin combined with other treatments could better preserve intestinal microcirculation Nakajima et al., 2006.
Propriétés
Numéro CAS |
75499-44-4 |
|---|---|
Nom du produit |
Arginine Vasopressin Diacetate |
Formule moléculaire |
C₅₀H₇₃N₁₅O₁₆S₂ |
Poids moléculaire |
1204.34 |
Synonymes |
19-Amino-13-benzyl-7-(carbamoylmethyl)-4-[2-[[1-[(carbamoylmethyl)carbamoyl]-4-guanidinobutyl]carbamoyl]-1-pyrrolidinylcarbonyl]-16-p-hydroxybenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloeicosane-10-propionamide Diacetate; 3-(Phen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



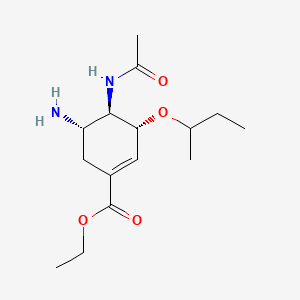
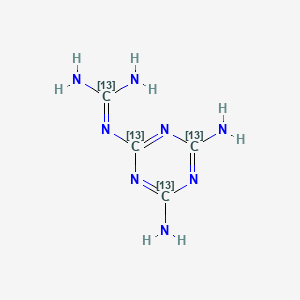
![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)
